molecular formula C13H18N2O3 B5780897 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide

2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide

Cat. No.: B5780897
M. Wt: 250.29 g/mol
InChI Key: GUIRRRQIGXDXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl group, a butanamide backbone, and a nitrophenyl group with a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide typically involves the reaction of 2-ethylbutanoyl chloride with 4-methyl-3-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can be scaled up to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: 2-ethyl-N-(4-methyl-3-aminophenyl)butanamide.

    Substitution: Various substituted amides depending on the nucleophile used.

    Oxidation: 2-ethyl-N-(4-carboxy-3-nitrophenyl)butanamide.

Scientific Research Applications

2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The exact molecular pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methyl-3-nitrophenyl)butanamide: Lacks the ethyl group, which may affect its chemical and biological properties.

    2-ethyl-N-(3-nitrophenyl)butanamide: Lacks the methyl substituent on the phenyl ring, which may influence its reactivity and interactions.

    2-ethyl-N-(4-methylphenyl)butanamide:

Uniqueness

2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide is unique due to the combination of its structural features, including the ethyl group, nitrophenyl group, and methyl substituent. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-10(5-2)13(16)14-11-7-6-9(3)12(8-11)15(17)18/h6-8,10H,4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIRRRQIGXDXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.